rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans
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Overview
Description
rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans is a chemical compound with the molecular formula C5H9ClO2S. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans typically involves the reaction of 1,2-dimethylcyclopropane with sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl chloride group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters, respectively.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids under specific conditions.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfides or thiols.
Common reagents used in these reactions include bases like pyridine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving sulfonyl chloride groups.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester products. This reactivity is exploited in various chemical and biological applications to modify molecules or inhibit enzyme activity .
Comparison with Similar Compounds
Similar compounds to rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans include:
rac-(1R,2R)-2-(Trifluoromethyl)cyclobutylmethanesulfonyl chloride, trans: This compound has a similar sulfonyl chloride group but with a trifluoromethyl substituent, which can affect its reactivity and applications.
rac-(1R,2R)-2-(Difluoromethyl)cyclopropylmethanesulfonyl chloride, trans:
The uniqueness of this compound lies in its specific structural features and the balance of steric and electronic effects provided by the dimethylcyclopropane moiety, which can be advantageous in certain synthetic and research applications .
Properties
Molecular Formula |
C5H9ClO2S |
---|---|
Molecular Weight |
168.64 g/mol |
IUPAC Name |
1,2-dimethylcyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClO2S/c1-4-3-5(4,2)9(6,7)8/h4H,3H2,1-2H3 |
InChI Key |
DUCXNHWHHCZADY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(C)S(=O)(=O)Cl |
Origin of Product |
United States |
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